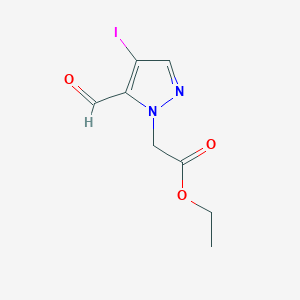

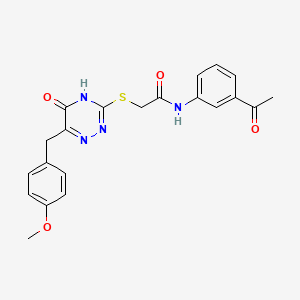

![molecular formula C26H30N2O7 B3016849 Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate CAS No. 845899-56-1](/img/structure/B3016849.png)

Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Electrochemical Synthesis Analysis

The electrochemical synthesis of arylthiobenzazoles is a notable process that involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. The voltammetric data from this study suggest that the electrochemically generated p-quinone imine undergoes a Michael addition reaction with 2-SH-benzazoles, resulting in the formation of disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. Additionally, a plausible mechanism is presented for the oxidation of 1-(4-(3,5-bis(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl) in the presence of p-toluenesulfinic acid, leading to the formation of 2-(benzo[d]thiazol-2-ylthio)-6-tosylcyclohexa-2,5-diene-1,4-dione through a Michael-type addition followed by hydrolysis .

Molecular Structure Analysis

The crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been thoroughly investigated. Two new compounds were synthesized and their structures confirmed by single crystal X-ray diffraction studies. These compounds crystallized in the monoclinic crystal system and exhibited intermolecular hydrogen bonds contributing to the crystal packing. The piperazine ring in both structures adopts a chair conformation. The molecular Hirshfeld surface analysis revealed the nature of intermolecular contacts, with H…H interactions having the major contribution to the crystal packing .

Chemical Reactions Analysis

The synthesis of new central nervous system agents, particularly those with potential 5-HT1A receptor antagonist activity, has been explored. A set of 4-alkyl-1-(o-methoxyphenyl)piperazines containing a terminal benzotriazole fragment were synthesized. The benzotriazole moiety was found to contribute to the affinity for both 5-HT1A and 5-HT2 receptors. Behavioral models demonstrated that one of the synthesized compounds, 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, is a potent 5-HT1A receptor antagonist, although it lacks selectivity for 5-HT1A versus alpha 1 receptors .

Physical and Chemical Properties Analysis

The study of benzo[b]thiophene derivatives aimed at developing new dual antidepressant drugs revealed compounds with significant in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition. The synthesis involved different phenylpiperazines, and the resulting compound 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol showed promising values for both 5-HT1A receptor affinity and serotonin transporter inhibition. This suggests that the physical and chemical properties of these compounds are conducive to their potential therapeutic effects .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study on the synthesis and characterization of new derivatives related to this compound as potential dual antihypertensive agents showcases the importance of the chemical structure in medicinal chemistry. The compounds were prepared as free bases and transformed into hydrochloride salts, with the protonation of nitrogen atoms in the piperazine ring analyzed using solid-state analytical techniques (Marvanová et al., 2016).

Biological Activities

- Research on novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines revealed antimicrobial activities against test microorganisms, indicating the potential for developing new antimicrobial agents from similar chemical structures (Bektaş et al., 2010).

- Another study focused on the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate for its in vitro antibacterial and anthelmintic activities. The compound exhibited moderate anthelmintic activity, showcasing the therapeutic potential of such structures (Sanjeevarayappa et al., 2015).

Antiviral and Antimicrobial Potential

- A study presented the synthesis of a series of urea and thiourea derivatives of piperazine doped with febuxostat, evaluating their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This research highlighted the potential of such compounds in agricultural and pharmaceutical applications, with some derivatives showing promising antiviral and antimicrobial activities (Reddy et al., 2013).

Eigenschaften

IUPAC Name |

propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O7/c1-2-15-33-26(32)18-3-5-19(6-4-18)35-23-17-34-25-20(24(23)31)7-8-22(30)21(25)16-28-11-9-27(10-12-28)13-14-29/h3-8,17,29-30H,2,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCYNPIXXXBJJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016770.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)

![3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016784.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016786.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3016788.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)